1-(4-Isopropylthiophen-2-yl)ethanone
Description
1-(4-Isopropylthiophen-2-yl)ethanone is a sulfur-containing acetophenone analog featuring a thiophene ring substituted with an isopropyl group at the 4-position and a ketone group at the 2-position. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.26 g/mol. The thiophene ring imparts aromaticity, while the isopropyl group contributes steric bulk and electron-donating effects, influencing both reactivity and physical properties.
Properties
CAS No. |
97511-09-6 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(4-propan-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H12OS/c1-6(2)8-4-9(7(3)10)11-5-8/h4-6H,1-3H3 |
InChI Key |
FNQSLUZLSAUUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Isopropylthiophen-2-yl)ethanone are compared below with analogous compounds from diverse chemical classes, including benzene, benzofuran, and substituted thiophene derivatives. Key differences in substituents, ring systems, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Ring System Effects :
- Thiophene vs. Benzene : Thiophene’s sulfur atom enhances π-electron delocalization compared to benzene but reduces aromatic stability. This makes thiophene derivatives more reactive in electrophilic substitutions .
- Benzofuran : Oxygen in benzofuran increases electronegativity, altering electronic properties and applications (e.g., fragrance vs. medicinal uses) .
Substituent Influence :
- Electron-Donating Groups (e.g., isopropyl) : Increase lipophilicity and steric hindrance, reducing nucleophilic attack on the ketone group. This contrasts with electron-withdrawing groups (e.g., Cl, I), which polarize the carbonyl, enhancing reactivity .
- Hydroxyl Groups : Improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity (e.g., neuroprotection in lignans) .
Biological and Industrial Applications: The isopropyl-thiophene derivative’s lipophilicity suggests utility in hydrophobic matrices or drug delivery systems, whereas hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)ethanone) are prioritized in pharmacology . Halogenated derivatives (e.g., 4-iodo or 2-chloro) are leveraged in heavy-atom chemistry or agrochemical synthesis .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 168.26 | ~220–240 | Low (lipophilic) | 2.8 |
| 4'-Isopropylacetophenone | 162.23 | ~250–260 | Moderate | 2.5 |
| 1-(4-Hydroxyphenyl)ethanone | 136.15 | Sublimes at 200 | High (polar) | 1.2 |
| 1-(2-Chlorophenyl)ethanone | 154.60 | ~245 | Low | 2.1 |
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